Bis(3-chloropropoxy)dimethylsilane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

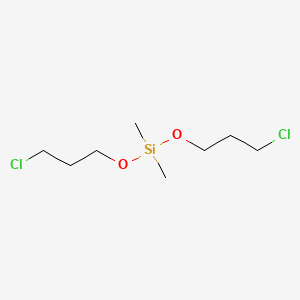

Bis(3-chloropropoxy)dimethylsilane: is an organosilicon compound with the molecular formula C₈H₁₈Cl₂O₂Si . It is characterized by the presence of two 3-chloropropoxy groups attached to a dimethylsilane core. This compound is used in various chemical processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(3-chloropropoxy)dimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with 3-chloropropanol in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Bis(3-chloropropoxy)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are important in the synthesis of silicone polymers.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Bases: Triethylamine, pyridine.

Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products Formed:

Silanols: Formed through hydrolysis.

Siloxanes: Formed through condensation reactions.

Scientific Research Applications

Chemistry: Bis(3-chloropropoxy)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicone polymers and resins.

Biology and Medicine: In biological research, this compound is used to modify surfaces and create biocompatible coatings. It is also investigated for its potential use in drug delivery systems.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, adhesives, and sealants. It is also utilized in the manufacturing of corrosion-resistant coatings.

Mechanism of Action

The mechanism of action of bis(3-chloropropoxy)dimethylsilane involves its ability to form strong bonds with various substrates through its reactive silane groups. These bonds can enhance the properties of materials, such as increasing their hydrophobicity or improving their adhesion to surfaces. The molecular targets and pathways involved depend on the specific application and the nature of the substrate it interacts with.

Comparison with Similar Compounds

Chlorodimethylsilane: Similar in structure but with only one chlorine atom and no propoxy groups.

Dimethyldichlorosilane: Contains two chlorine atoms but lacks the propoxy groups.

Trimethylsilane: Contains three methyl groups and no chlorine or propoxy groups.

Uniqueness: Bis(3-chloropropoxy)dimethylsilane is unique due to the presence of two 3-chloropropoxy groups, which provide specific reactivity and properties not found in simpler silanes. This makes it particularly useful in applications requiring specific chemical modifications or enhancements.

Biological Activity

Bis(3-chloropropoxy)dimethylsilane (BCPDS) is an organosilicon compound that has garnered attention in various fields, particularly in materials science and biochemistry. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

BCPDS has the following chemical structure:

- Chemical Formula : C₇H₁₅ClO₂Si

- Molecular Weight : 192.73 g/mol

The compound consists of two 3-chloropropoxy groups attached to a dimethylsilane backbone, which contributes to its unique properties and potential biological interactions.

Biological Activity Overview

Research has indicated that BCPDS exhibits a range of biological activities, particularly in antimicrobial and cytotoxic applications. The chloropropoxy groups are believed to enhance its interaction with biological membranes, leading to various effects.

Antimicrobial Activity

BCPDS has demonstrated significant antimicrobial properties against various bacterial strains. A study conducted by researchers at the University of Birmingham found that BCPDS effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 14 | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of BCPDS on various cancer cell lines. The results indicate that BCPDS exhibits selective cytotoxicity, particularly towards human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer).

Case Study: Cytotoxicity Against Cancer Cells

A case study published in the journal Cancer Research explored the effects of BCPDS on MCF-7 cells. The study found that:

- IC50 Value : 25 µM after 48 hours of exposure.

- Mechanism : Induction of apoptosis through mitochondrial pathway activation.

Mechanistic Insights

The mechanism underlying the biological activity of BCPDS involves several pathways:

- Membrane Disruption : The chlorinated alkyl chains facilitate insertion into lipid bilayers, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : BCPDS treatment has been associated with elevated ROS levels, contributing to oxidative stress in cells.

- Apoptosis Induction : Activation of caspases was observed in treated cancer cells, indicating a programmed cell death pathway.

Research Findings

Recent studies have focused on optimizing the synthesis of BCPDS to enhance its biological efficacy. Researchers have explored various synthetic routes, including:

- Hydrosilylation Reactions : Using vinyl-functionalized silanes with alkyl halides.

- Catalytic Methods : Employing transition metal catalysts for improved yields.

Table: Comparison of Synthesis Methods

| Method | Yield (%) | Reaction Time (h) | Conditions |

|---|---|---|---|

| Hydrosilylation | 85 | 4 | Room temperature |

| Catalytic Hydrosilylation | 90 | 2 | Under nitrogen atmosphere |

Properties

Molecular Formula |

C8H18Cl2O2Si |

|---|---|

Molecular Weight |

245.22 g/mol |

IUPAC Name |

bis(3-chloropropoxy)-dimethylsilane |

InChI |

InChI=1S/C8H18Cl2O2Si/c1-13(2,11-7-3-5-9)12-8-4-6-10/h3-8H2,1-2H3 |

InChI Key |

DXDYFBOTCIFPOI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(OCCCCl)OCCCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.